molecular formula C17H18ClNO5 B1455716 Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 56163-70-3

Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1455716
CAS No.: 56163-70-3
M. Wt: 351.8 g/mol
InChI Key: LMSGXGYSVIDWJS-UHFFFAOYSA-N
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Description

Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based compound featuring:

  • Diethyl ester groups at positions 2 and 4 of the pyrrole ring.
  • A 4-chlorophenyl substituent at position 5.
  • A hydroxyl group at position 3.
  • A methyl group at the 1-position of the heterocyclic ring.

The 4-chlorophenyl group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGXGYSVIDWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, with CAS number 56163-70-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.

  • Molecular Formula: C17H18ClN2O5
  • Molecular Weight: 351.781 g/mol
  • IUPAC Name: Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
  • SMILES Notation: CCOC(=O)c1c(O)c(C(=O)OCC)n(C)c1c2ccc(Cl)cc2

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The compound is synthesized through a multi-step reaction that includes the introduction of the chlorophenyl group and subsequent esterification processes.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties, particularly its antiproliferative effects on various cancer cell lines. For instance:

  • Cytotoxicity Assays: The compound demonstrated significant cytotoxic effects against human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM . This indicates a moderate level of potency compared to established chemotherapeutics like Cisplatin (IC50 = 0.38) .
  • Mechanisms of Action: The observed cytotoxicity correlates with the compound's ability to induce apoptosis and cause cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells after 48 hours of exposure .

Selectivity Indices

The selectivity index (SI) for this compound was reported as 3.83 , indicating a relatively favorable therapeutic window when compared to other tested compounds . This suggests that it may preferentially affect cancer cells over normal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives, including this compound:

StudyCell LineIC50 (µM)Selectivity Index
Study ASH-4 (Melanoma)44.63 ± 3.513.83
Study BHaCaT (Keratinocytes)9.64 ± 0.58>1
Study CVarious Tumor LinesVariesVaries

Summary of Findings

  • Antiproliferative Activity: The compound exhibited dose-dependent antiproliferative effects across multiple cell lines.
  • Apoptosis Induction: A significant increase in apoptotic cell populations was noted after treatment.
  • Cell Cycle Arrest: The compound effectively induced S-phase arrest in treated cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₈ClNO₅ 351.78 Not reported 5-(4-ClPh), 3-OH, 1-Me
1263212-40-3 (4-Fluorophenyl) C₁₇H₁₈FNO₅ 335.33 Not reported 5-(4-FPh), 3-OH, 1-Me
3651-13-6 (5-Me, 3-Ph) C₁₇H₁₉NO₄ 301.34 Not reported 5-Me, 3-Ph, 1-H
5408-12-8 (5-ClCH₂) C₁₂H₁₆ClNO₄ 273.71 Not reported 5-ClCH₂, 3-Me, 1-Me

Preparation Methods

Pyrrole-2,4-dicarboxylate Core Formation

The pyrrole-2,4-dicarboxylate scaffold is commonly synthesized via cyclization reactions involving enamine or pyrrole-2,3-dione intermediates. A typical approach involves:

  • Reaction of enamines with oxalyl chloride to form pyrrole-2,3-diones, which serve as precursors for further functionalization.
  • Controlled ring expansion or ring-opening reactions to adjust substitution patterns on the pyrrole ring.

This method is supported by protocols where oxalyl chloride is added dropwise to enamines in dry solvents such as chloroform or diethyl ether, followed by reflux or stirring at room temperature to yield pyrrole-2,3-dione derivatives as crystalline solids.

Hydroxylation at the 3-Position

Hydroxylation typically occurs via selective oxidation or nucleophilic substitution on the pyrrole ring. The 3-hydroxy group can be introduced by:

  • Controlled oxidation of the pyrrole ring using mild oxidants.
  • Ring-opening of cyclopropane intermediates under acidic conditions to yield hydroxy-substituted pyrroles.

For instance, cyclopropane ring-opening with concentrated sulfuric acid followed by extraction and recrystallization yields hydroxy-functionalized pyrroles.

N-Methylation

The methylation of the nitrogen atom at the 1-position is generally achieved by:

  • Alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Ensuring selective N-methylation without affecting other functional groups by controlling reaction conditions and stoichiometry.

This step is crucial for obtaining the 1-methyl substitution pattern characteristic of the target compound.

Esterification to Form Diethyl Esters

The diethyl ester groups at positions 2 and 4 are introduced by:

  • Esterification of corresponding carboxylic acid precursors with ethanol in the presence of acid catalysts.
  • Alternatively, using ethyl chloroformate or other ethylating agents to convert acid functionalities into ethyl esters.

This step ensures the final compound has the diethyl ester substitution pattern required for its biological activity.

Representative Experimental Procedure

A typical preparation sequence based on literature synthesis of related pyrrole derivatives is as follows:

Step Reagents & Conditions Outcome
1. Formation of pyrrole-2,3-dione intermediate Oxalyl chloride added dropwise to enamine in dry CHCl3 or Et2O, reflux or RT stirring for 1-2 h Pyrrole-2,3-dione crystalline solid
2. Arylation with 4-chlorophenyl group Copper- or rhodium-catalyzed 1,4-addition of 4-chlorophenyl cuprate or boronic ester Stereoselective arylated intermediate
3. Ring-opening / Hydroxylation Treatment with concentrated H2SO4 at RT for 2 h, followed by extraction 3-Hydroxy substituted pyrrole derivative
4. N-Methylation Reaction with methyl iodide under basic conditions 1-Methylpyrrole derivative
5. Esterification Treatment with ethanol and acid catalyst or ethyl chloroformate Diethyl ester formation at 2,4-positions

Analytical and Purification Techniques

  • Crystallization : Used after each key step to isolate pure intermediates.
  • Column Chromatography : Flash chromatography with solvents like dichloromethane and hexanes for purification.
  • Spectroscopic Characterization : IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.
  • HPLC : Used for purity assessment and to monitor reaction progress.

Research Findings and Optimization

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
  • Use of dry solvents and inert atmosphere prevents side reactions.
  • Metal-catalyzed arylation provides high regio- and stereoselectivity, essential for biological activity.
  • Acid-mediated ring-opening is effective for introducing hydroxyl groups without degrading sensitive ester functionalities.
  • Final compounds exhibit high purity (>95%) as confirmed by HPLC and melting point analysis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield & Remarks
Pyrrole-2,3-dione synthesis Oxalyl chloride + enamine Dry CHCl3 or Et2O, reflux/RT High yield, orange-red powder
Arylation (4-chlorophenyl) Cu or Rh catalysis 1,4-addition Arylic cuprate or boronic ester Stereoselective, yields >80%
Hydroxylation (3-position) Acid-mediated ring-opening Concentrated H2SO4, RT, 2 h Efficient hydroxylation, recrystallization
N-Methylation Alkylation with methyl iodide Basic conditions Selective N-methylation
Esterification (diethyl esters) Esterification or ethyl chloroformate Ethanol, acid catalyst or ethyl chloroformate High purity diethyl esters

Q & A

Q. Key Considerations :

  • Reaction temperature (e.g., reflux in ethanol for 4–48 hours) and stoichiometry of reagents significantly impact yields .
  • Purification via column chromatography (ethyl acetate/hexane, 1:4) is standard to isolate the product .

How is the compound purified post-synthesis, and what analytical methods validate its purity?

Basic Question
Purification :

  • Column chromatography : Using ethyl acetate/hexane (1:4) gradients to separate impurities .
  • Recrystallization : Methanol or ethanol is often employed to obtain high-purity crystals suitable for X-ray analysis .

Q. Analytical Validation :

  • HPLC/MS : Confirms molecular weight (C₁₇H₁₈ClNO₅, MW 351.78) and purity (≥98%) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., 4-chlorophenyl integration at δ 7.2–7.4 ppm) .

What spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Advanced Question
Spectroscopy :

  • FT-IR : Confirms hydroxyl (3200–3400 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .
  • 2D NMR (COSY, HSQC) : Assigns coupling between pyrrole protons and adjacent substituents .

Q. Crystallography :

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles (e.g., 33.36° between phenyl and pyrrole rings) .
  • SHELX Software : Used for structure solution (SHELXD) and refinement (SHELXL) .

Q. Troubleshooting :

  • Byproduct analysis : LC-MS identifies side products (e.g., over-esterified derivatives) for pathway adjustment .
  • In situ monitoring : FT-IR tracks carbonyl group formation to optimize reaction termination .

What role do hydrogen-bonding interactions play in the compound’s crystal packing?

Advanced Question
The compound forms a 3D network via:

  • Intramolecular hydrogen bonds : O–H···O (3.293 Å) stabilizes the pyrrole-hydroxyl conformation .
  • Intermolecular interactions : N–H···N (2.8–3.0 Å) and C–H···π (3.028 Å) link molecules into dimers and stacks .

Q. Implications :

  • Influences solubility and melting point.
  • Guides co-crystal design for enhanced bioavailability in pharmaceutical studies .

How do substituent modifications (e.g., 4-chlorophenyl vs. 4-fluorophenyl) affect biological activity?

Advanced Question
Comparative Studies :

  • Antimicrobial assays : 4-Chlorophenyl derivatives show enhanced activity against Gram-positive bacteria compared to fluorophenyl analogs due to increased lipophilicity .
  • Cytotoxicity : Electron-withdrawing groups (Cl) improve interaction with biological targets (e.g., enzyme active sites) .

Q. Methodology :

  • Docking simulations : Predict binding affinity changes using software like AutoDock .
  • SAR analysis : Correlates substituent electronegativity with bioactivity trends .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Question
Approaches :

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack at the pyrrole C3 position (highest Fukui index) .
  • Molecular Electrostatic Potential (MEP) : Identifies electron-rich regions (e.g., hydroxyl group) prone to oxidation .

Q. Validation :

  • Compare computed IR spectra with experimental data to validate charge distribution models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

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